Ethyl tiglate
Overview
Description
Ethyl tiglate, also known as ethyl trans-2-methyl-2-butenoate, is an organic compound with the molecular formula C7H12O2. It is an ester derived from tiglic acid and ethanol. This compound is characterized by its fruity aroma and is commonly found in various fruits, contributing to their flavor profiles .
Mechanism of Action
Target of Action
Ethyl tiglate, also known as Ethyl trans-2-methyl-2-butenoate, is a male-specific pheromone found in some Drosophila species . It is known to attract both male and female Drosophila species .
Mode of Action
It is known that it interacts with the olfactory receptors of drosophila species, triggering a response that leads to attraction .
Biochemical Pathways
This compound is produced by the yeast Saprochaete suaveolens through the catabolism of the amino acid isoleucine by the β-oxidation pathway . This pathway generates tiglyl-CoA, which is likely an intermediate in the production of this compound .
Pharmacokinetics
It is known that saprochaete suaveolens can produce this compound when grown in a culture medium that contains isoleucine . This suggests that the availability of isoleucine in the environment could influence the production and bioavailability of this compound.
Result of Action
The primary result of this compound’s action is the attraction of both male and female Drosophila species . This suggests that this compound plays a role in the mating behavior of these species.
Action Environment
The production and action of this compound can be influenced by environmental factors. For example, the availability of isoleucine in the environment can influence the production of this compound by Saprochaete suaveolens
Biochemical Analysis
Biochemical Properties
Ethyl tiglate plays a significant role in biochemical reactions, particularly in the context of pheromone signaling in certain species. It is a male-specific pheromone found in some Drosophila species, attracting both males and females . This compound interacts with various enzymes and proteins, including those involved in the esterification process. The compound’s interaction with these biomolecules is crucial for its synthesis and function as a pheromone.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways and gene expression. In certain species, it acts as a pheromone, affecting the behavior and communication of cells. The compound’s impact on cellular metabolism includes its role in the production of flavor compounds in yeast, where it is synthesized through the catabolism of isoleucine . This compound’s influence on cell function is evident in its ability to modulate gene expression and cellular responses to environmental cues.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. The compound binds to these biomolecules, facilitating the esterification process and subsequent production of pheromones. This compound’s mechanism of action includes enzyme activation and changes in gene expression, which are essential for its role in pheromone signaling and flavor production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of pheromone signaling and flavor production . The compound’s stability and degradation are critical factors in its effectiveness and application in various biochemical processes.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low concentrations, the compound can effectively modulate pheromone signaling and cellular responses. At higher doses, this compound may exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Understanding the dosage effects is crucial for optimizing the compound’s application in research and industry.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the catabolism of isoleucine in yeast. The compound is synthesized through a modified Ehrlich pathway, which generates tiglyl-CoA as an intermediate . This pathway is essential for the production of flavor compounds and pheromones, highlighting the importance of this compound in metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions are crucial for the compound’s localization and accumulation in target cells. This compound’s transport and distribution are essential for its function as a pheromone and flavor compound .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its effects on cellular function. Understanding the subcellular localization of this compound is important for elucidating its role in biochemical processes and optimizing its application in research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl tiglate can be synthesized through the esterification of tiglic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl tiglate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 2-methyl-2-butenoic acid.
Reduction: Formation of 2-methyl-2-butanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl tiglate has several applications in scientific research:
Comparison with Similar Compounds
- Ethyl butyrate
- Ethyl acetate
- Ethyl angelate
- Ethyl crotonate
Ethyl tiglate stands out due to its unique combination of a double bond and a methyl group, which influences its reactivity and sensory properties.
Properties
IUPAC Name |
ethyl (E)-2-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-6(3)7(8)9-5-2/h4H,5H2,1-3H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPHLAAOJMTMLY-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047688 | |
Record name | Ethyl tiglate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Warm-ethereal fruity aroma | |
Record name | (E)-Ethyl tiglate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1802/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
154.00 to 156.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl tiglate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038962 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Insoluble in water; soluble in oils, Soluble (in ethanol) | |
Record name | Ethyl tiglate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038962 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | (E)-Ethyl tiglate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1802/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.907-0.916 | |
Record name | (E)-Ethyl tiglate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1802/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5837-78-5, 55514-48-2 | |
Record name | Ethyl tiglate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5837-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl tiglate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005837785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl tiglate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55278 | |
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Record name | 2-Butenoic acid, 2-methyl-, ethyl ester, (2E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl tiglate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-methylcrotonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.932 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl 2-methyl-2-butenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.244 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL TIGLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MQ7E9082G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Ethyl tiglate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038962 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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